(3S,4R)-3,4-Dimethylglutamine is a stereoisomer of the amino acid glutamine, characterized by the presence of two methyl groups at the 3 and 4 positions of the glutamine backbone. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemistry.
(3S,4R)-3,4-Dimethylglutamine can be synthesized through various chemical methods that focus on stereoselectivity to ensure the correct configuration at the chiral centers. It is often derived from natural products or synthesized in laboratories for research purposes.
(3S,4R)-3,4-Dimethylglutamine is classified as an amino acid derivative. Its classification is significant in biochemical studies, particularly in understanding protein structure and function.
The synthesis of (3S,4R)-3,4-Dimethylglutamine has been achieved through several methodologies. Notably, asymmetric synthesis techniques have been employed to ensure high stereoselectivity.
The synthetic route typically involves:
The molecular structure of (3S,4R)-3,4-Dimethylglutamine features a backbone typical of amino acids with two methyl groups attached to the carbon atoms at positions 3 and 4. The structural formula can be represented as follows:
(3S,4R)-3,4-Dimethylglutamine participates in several chemical reactions typical for amino acids:
The reactions often require careful control of reaction conditions such as temperature and pH to maintain stereochemistry and prevent racemization.
In biochemical contexts, (3S,4R)-3,4-Dimethylglutamine may act similarly to glutamine by participating in nitrogen metabolism and serving as a substrate for various enzymes involved in amino acid biosynthesis.
Research indicates that its incorporation into proteins can influence structural stability and function due to its sterically constrained nature .
(3S,4R)-3,4-Dimethylglutamine has several applications:
The initial discovery of (3S,4R)-3,4-Dimethylglutamine occurred during structural elucidation studies of callipeltin A, isolated in the mid-1990s from the shallow-water lithistid sponge Callipelta sp. collected near New Caledonia. Researchers identified this unprecedented amino acid through advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, noting its distinctive dimethylated glutamine side chain. This discovery was rapidly followed by its identification in papuamides A-D from sponges of the genus Theonella (Papua New Guinea), neamphamide A from Neamphius huxleyi, and homophymine A from Homophymia sp. [1] [5] [7]. The consistent presence of DiMeGln across phylogenetically diverse sponge families suggested a potential evolutionary convergence in biosynthesis, possibly driven by selective pressure for specific biological activities. Isolation typically involves solvent extraction, bioassay-guided fractionation, and challenging chromatographic separations due to the structural complexity and similarity of these depsipeptides [1] [7].
Table 1: Marine Sponge Sources and Natural Products Containing (3S,4R)-3,4-Dimethylglutamine
Marine Sponge Source | Natural Product | Biological Activities | Reference |
---|---|---|---|
Callipelta sp. (New Caledonia) | Callipeltin A, Callipeltin B | Antiviral (HIV), Antifungal, Cytotoxic | [5] |
Theonella mirabilis/swinhoei (Papua New Guinea) | Papuamides A-D | HIV-1 inhibition, Cytotoxicity | [1] [7] |
Neamphius huxleyi (Papua New Guinea) | Neamphamide A | Potent anti-HIV (EC₅₀ ~28 nM) | [7] |
Homophymia sp. | Homophymine A | Anti-HIV, Cytotoxic | [1] |
Siliquariaspongia mirabilis | Mirabamides | HIV entry inhibition | [1] |
Within cyclic depsipeptides, (3S,4R)-3,4-Dimethylglutamine occupies a strategically conserved position, typically situated near other structurally unusual residues like β-methoxytyrosine and polyketide-derived fatty acid moieties. In callipeltin A, DiMeGln contributes to the macrocyclic scaffold essential for disrupting viral envelopes and tumor cell membranes. Papuamide A incorporates DiMeGln within a complex arrangement that includes 3-hydroxy-2,4,6-trimethylheptanoic acid (HTMHA) and β-methoxytyrosine, creating a molecular recognition surface crucial for its HIV-inhibitory function. Biophysical studies comparing synthetic analogs demonstrate that DiMeGln significantly enhances target binding affinity compared to unmodified glutamine, likely due to the steric constraints imposed by the methyl groups limiting side-chain rotation and stabilizing bioactive conformations [1] [5] [9]. This conformational rigidity is hypothesized to optimize interactions with biological targets such as viral glycoproteins or cellular cytoskeletal components.
The phylogenetic conservation of DiMeGln across multiple families of marine sponges and structurally diverse depsipeptides (callipeltins, papuamides, neamphamides, homophymines) suggests a fundamental role in mediating potent biological activities. This conservation is particularly evident in compounds exhibiting dual antiviral and antitumor activities. Neamphamide A, containing DiMeGln, demonstrates nanomolar efficacy (EC₅₀ ≈28 nM) against HIV-1 by blocking viral entry, likely through interactions with the gp120 envelope protein [7]. Simultaneously, papuamide A exhibits cytotoxicity against multiple human cancer cell lines (mean IC₅₀ ≈75 ng/mL), potentially linked to its ability to disrupt actin polymerization dynamics [1]. The consistent biosynthetic investment in incorporating this structurally complex residue, despite metabolic cost, underscores its critical contribution to the molecular mechanisms enabling these marine sponges to thrive in competitive benthic ecosystems [1] [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7